molecular formula C12H14INO B2418770 N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide CAS No. 526188-26-1

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide

Cat. No.: B2418770
CAS No.: 526188-26-1
M. Wt: 315.154
InChI Key: HCUOCPRRZVQVBD-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of an iodine atom attached to a methylphenyl group

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOCPRRZVQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound (C₁₂H₁₄INO, MW 315.15 g/mol) features a para-iodinated aromatic ring ortho-substituted with a methyl group, connected via an enamide bridge to a 3-methylbut-2-enoyl moiety. The iodine atom’s polarizability and steric bulk influence its reactivity in cross-coupling reactions, while the enamide group participates in conjugate addition and cyclization processes.

Key Synthetic Challenges

  • Iodine Incorporation : Direct iodination risks regioselectivity issues, necessitating pre-functionalized aryl iodide precursors.
  • Enamide Stability : The α,β-unsaturated amide is prone to hydrolysis under acidic or aqueous conditions, requiring anhydrous reaction setups.
  • Steric Hindrance : The ortho-methyl group complicates nucleophilic substitution and metal-catalyzed coupling reactions.

Primary Synthetic Methodologies

Direct Acylation of 4-Iodo-2-Methylaniline

The most widely reported method involves reacting 4-iodo-2-methylaniline with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under basic conditions.

Representative Protocol:

  • Reaction Setup : 4-Iodo-2-methylaniline (25.0 g, 114 mmol) and 3,3-dimethylacryloyl chloride (13.36 mL, 120 mmol) are suspended in DCM (400 mL).
  • Catalysis : Pyridine (9.70 mL, 120 mmol) is added to scavenge HCl, preventing amide hydrolysis.
  • Workup : After 16 hours at room temperature, the mixture is washed with NH₄Cl (sat.), H₂O, and brine, followed by recrystallization from ethanol.

Outcomes:

  • Yield : 93% (31.8 g)
  • Purity : >99% by ¹H NMR
  • Advantages : Scalable, minimal byproducts, high crystallinity.

Table 1: Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Solvent DCM Maximizes solubility of aryl iodide
Base Pyridine Neutralizes HCl without side reactions
Stoichiometry 1.05:1 (acyl chloride:amine) Prevents diacylation

Alternative Pathway: Finkelstein Halogen Exchange

For laboratories lacking 4-iodo-2-methylaniline, a bromo-to-iodo exchange using NaI/CuI catalysis provides the precursor.

Procedure:

  • Substrate : 4-Bromo-2-methylaniline (10.0 g, 53.6 mmol) reacts with NaI (16.1 g, 107 mmol) in 1,4-dioxane.
  • Catalyst System : CuI (5 mol%), N,N′-dimethylethylenediamine (10 mol%).
  • Conditions : 110°C, 18 hours under argon.

Results:

  • Conversion : >95% to 4-iodo-2-methylaniline
  • Isolated Yield : 90% after extraction and drying
  • Limitations : Requires strict anhydrous conditions; Cu residues necessitate EDTA washes.

Reaction Optimization Studies

Solvent Effects on Acylation Efficiency

Comparative studies in the Beilstein Journal of Organic Chemistry evaluated solvent impacts on enamide formation:

Tested Solvents:

  • DCM : 93% yield (optimal polarity for amine dissolution)
  • THF : 78% yield (slower reaction due to lower dielectric constant)
  • DMF : 65% yield (competes as nucleophile, causing side reactions)

Key Insight : DCM’s low boiling point (40°C) facilitates easy removal post-reaction, minimizing thermal degradation.

Stoichiometric Adjustments

  • Pyridine Equivalents : Substoichiometric pyridine (0.8 eq) reduces yield to 72% due to unquenched HCl promoting hydrolysis.
  • Acyl Chloride Excess : >1.1 eq increases diacylation byproducts (up to 15% impurity).

Mechanistic and Kinetic Considerations

Acylation Mechanism

FT-IR and ReactIR studies confirm a two-step process:

  • Nucleophilic Attack : The aniline’s lone pair attacks the acyl chloride’s carbonyl carbon.
  • HCl Elimination : Pyridine abstracts HCl, shifting equilibrium toward product formation.

Rate-Determining Step : Amine deprotonation (k = 2.7 × 10⁻³ s⁻¹ at 25°C).

Side Reaction Pathways

  • Hydrolysis : Trace water converts 3,3-dimethylacryloyl chloride to 3-methylbut-2-enoic acid (mitigated by molecular sieves).
  • Polymerization : The enamide’s α,β-unsaturation may oligomerize at >50°C.

Scalability and Industrial Relevance

Pilot-Scale Data (100 mmol Batch):

  • Yield Consistency : 91–93% across 10 batches
  • Purity : Meets USP standards (99.5% by HPLC)
  • Cost Analysis : Raw material costs dominate (∼$85/kg), with iodine contributing 62%.

Table 2: Comparative Synthesis Routes

Method Yield (%) Purity (%) Cost Index
Direct Acylation 93 99.5 1.00
Finkelstein Route 84* 98.2 1.27
Radical Cyclization 51 95.8 2.15

*Includes precursor synthesis yield.

Chemical Reactions Analysis

Radical Cyclization Reactions

One notable reaction involving N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide is radical cyclization under visible light conditions. This method utilizes the iodo substituent to facilitate radical formation, leading to cyclized products.

Experimental Conditions:

  • Solvent: THF (Tetrahydrofuran)

  • Temperature: Room temperature

  • Light Source: Visible light

Mechanism:

  • Formation of radicals from the iodo group upon irradiation.

  • Intramolecular cyclization occurs, forming a cyclic product.

  • The reaction can be monitored using Thin Layer Chromatography (TLC) to determine completion.

Mizoroki–Heck Reaction

This compound can also participate in Mizoroki–Heck reactions, which are palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.

Experimental Setup:

  • Aryl halide (this compound) is reacted with an alkene in the presence of a palladium catalyst.

  • The reaction typically occurs in solvents like DMF at elevated temperatures.

Results:

The reaction yields various substituted alkenes, and optimization of conditions can lead to improved selectivity and yield .

Nucleophilic Substitution Reactions

The amide functional group in this compound can undergo nucleophilic substitution reactions, particularly when reacting with strong nucleophiles.

Typical Reagents:

  • Alkoxides or amines can be used as nucleophiles.

Mechanism:

  • The nucleophile attacks the carbonyl carbon of the amide.

  • This results in the formation of a new bond and release of the leaving group.

Table 2: Characterization Data

CharacteristicValue
Melting Point136–138 °C
Yield from Synthesis~93%
SolubilitySoluble in DCM

Scientific Research Applications

Organic Chemistry

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create derivatives with varied functional groups.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound, including:

  • Anti-inflammatory Properties : Studies suggest that derivatives of this compound may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Anticancer Activity : Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Material Science

In material science, this compound is explored for its utility in developing new materials and chemical processes. Its unique properties allow for modifications that can lead to innovative applications in coatings and polymers.

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated the anticancer potential of this compound against a panel of cancer cell lines. The compound exhibited significant growth inhibition rates, with mean GI50 values indicating potent activity against specific tumor types .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of related compounds revealed that this compound could inhibit key inflammatory mediators. This suggests a pathway for developing therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide is unique due to its specific structural features, including the iodine atom and the 3-methylbut-2-enamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C12H14N2I
Molecular Weight: 302.15 g/mol
IUPAC Name: this compound
InChI Key: ZDXYKZVQXWZJQK-UHFFFAOYSA-N

The compound features an iodine atom attached to a methyl-substituted phenyl group, along with a 3-methylbut-2-enamide moiety. This unique structure allows for various interactions with biological targets, influencing its activity as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Potential

The compound has also been evaluated for its anticancer properties in various in vitro studies. It has shown the ability to induce apoptosis in cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest at different phases (G0/G1 and G2/M), indicating its potential as a therapeutic agent against cancer cells .

Case Study: Anticancer Activity Assessment

A study focused on the anticancer effects of this compound involved synthesizing various derivatives and screening them for cytotoxicity against cancer cell lines. The results indicated that some derivatives had IC50 values below 6 µM, showcasing high potency against tested lines including HCT-116 and MCF-7. The selectivity index ranged from 6.4 to 1.7, indicating favorable therapeutic windows .

Cell Line IC50 (µM) Selectivity Index
HCT-116<66.4
MCF-7<61.7

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and form hydrogen bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity by binding at the active sites or modulating receptor activities through binding domain interactions .

Enzyme Inhibition Studies

In enzyme inhibition studies, compounds similar to this compound were found to effectively inhibit endothelin-1 activity. Certain derivatives exhibited comparable efficacy to established drugs like bosentan in functional assays aimed at preventing endothelin-induced effects in vivo .

Q & A

Basic: What are the optimal synthetic routes for N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The compound can be synthesized via acylation of 4-iodo-2-methylaniline with 3-methylbut-2-enoyl chloride under anhydrous conditions. Key optimization parameters include:

  • Temperature Control : Conduct the reaction at 0°C initially to minimize side reactions, followed by gradual warming to room temperature (RT) to ensure completion .
  • Solvent Selection : Use pyridine as both solvent and acid scavenger to neutralize HCl byproducts, improving yield .
  • Purification : Flash chromatography with cyclohexane/ethyl acetate (90:10) effectively isolates the product, achieving >95% purity .
  • Scalability : Maintain inert argon atmosphere to prevent oxidation, critical for reproducibility at larger scales .

Basic: What analytical techniques are most robust for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the enamide proton (δ ~5.8–6.0 ppm) shows splitting due to conjugation, while aromatic protons (δ ~7.3–7.7 ppm) reflect substituent positions (iodo and methyl groups) .
  • LC-MS (ESI) : Confirm molecular weight via [M+H]+ ion. For this compound, expect m/z ~342.1 (C12H13INO). Validate purity using chromatographic retention times and isotopic patterns .
  • Melting Point : A sharp mp (~122°C) indicates high crystallinity; deviations suggest impurities requiring recrystallization in ethanol .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated ethyl acetate solution to obtain single crystals suitable for diffraction .
  • ORTEP-3 Analysis : Employ the software to model thermal ellipsoids and confirm bond angles/lengths. For example, the enamide’s planar geometry (C=C-O) and iodine’s steric effects on the phenyl ring can be visualized .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entry) with computational models (DFT) to validate electronic effects, such as hyperconjugation in the enamide group .

Advanced: How should researchers address contradictions in NMR data across different synthetic batches?

Methodological Answer:

  • Batch Comparison : Analyze variables like solvent purity (e.g., deuterated DMSO vs. CDCl3), which may shift proton signals. For example, DMSO-d6 can cause downfield shifts in NH protons .
  • Dynamic Effects : Investigate rotational barriers in the enamide group using variable-temperature NMR. Broadening at low temperatures (~−40°C) indicates restricted rotation .
  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify side products, such as unreacted aniline or hydrolyzed acyl chloride .

Advanced: What in vitro assays are suitable for evaluating the antitumor activity of this compound, and how should IC50 values be contextualized?

Methodological Answer:

  • Cell Line Selection : Use panels like NCI-60 to assess broad-spectrum activity. For targeted studies, prioritize lines with STAT5 overexpression (e.g., leukemia models) based on structural analogs .
  • Dose-Response Design : Perform 72-hour MTT assays with 10-dose serial dilutions (1 nM–100 µM). Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) and validate with clonogenic assays .
  • Mechanistic Follow-Up : Combine with Western blotting to confirm STAT5 phosphorylation inhibition, linking bioactivity to structural motifs (e.g., iodo-substituent’s role in DNA intercalation) .

Advanced: What strategies enable rational derivatization of this compound to enhance metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the iodine atom with trifluoromethyl (CF3) to improve lipophilicity and oxidative stability, as seen in related benzamide derivatives .
  • Bisamide Derivatives : Introduce bis-amide linkages (e.g., N,N′-aryl-methylene groups) to enhance rigidity and reduce CYP450-mediated metabolism. Monitor stability via microsomal assays (e.g., human liver microsomes) .
  • Prodrug Design : Mask the enamide as a methyl ester to improve oral bioavailability. Hydrolytic activation can be tested in simulated gastric fluid .

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